molecular formula C14H13NO4S B1621376 4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 54838-78-7

4-[Methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B1621376
CAS No.: 54838-78-7
M. Wt: 291.32 g/mol
InChI Key: USOAJBIMCUIRFH-UHFFFAOYSA-N
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Description

4-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 54838-78-7) is a sulfonamide derivative of benzoic acid with a molecular formula of C14H13NO4S and an average mass of 291.321 g/mol . This compound is built on a versatile scaffold that combines a sulfonamide group, a well-known pharmacophore in medicinal chemistry, with a benzoic acid moiety . The sulfonamide functional group is a key structural component in a wide array of bioactive molecules, including pharmaceuticals with antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities . Benzoic acid and its derivatives are also fundamental building blocks in the synthesis of bioactive compounds, where the carboxylic acid group can participate in crucial interactions with biological targets . This specific structural architecture makes this compound a compound of significant interest in early-stage drug discovery research. Its core structure is related to compounds that have been investigated as inhibitors of key enzymes, such as cytosolic phospholipase A2α (cPLA2α), a target in inflammatory disease research . Furthermore, structurally related sulfamoyl benzoic acid (SBA) analogues have been explored as specific agonists for Lysophosphatidic Acid (LPA) receptors, which are involved in mediating anti-apoptotic and protective effects in cells . Researchers value this chemical for its potential as a building block in the synthesis of novel molecules for biochemical screening and structure-activity relationship (SAR) studies. The compound is synthesized via established methods, typically involving the reaction of a sulfonyl chloride with an appropriate amine, followed by hydrolysis of a protecting ester group to yield the final benzoic acid product . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOAJBIMCUIRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368317
Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54838-78-7
Record name 4-[(Methylphenylamino)sulfonyl]benzoic acid
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Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
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Record name 4-[methyl(phenyl)sulfamoyl]benzoic acid
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Synthetic Methodologies for 4 Methyl Phenyl Sulfamoyl Benzoic Acid and Its Structural Analogues

Established Synthetic Routes to Fundamental Sulfamoylbenzoic Acid Precursors

The synthesis of sulfamoylbenzoic acids, key intermediates for compounds like 4-[Methyl(phenyl)sulfamoyl]benzoic acid, traditionally hinges on well-established, though often limited, synthetic protocols. These methods primarily involve the introduction of a sulfonyl group onto a pre-existing benzoic acid scaffold.

Electrophilic Aromatic Sulfonation Protocols for Benzoic Acid Derivatives

Electrophilic aromatic substitution (SEAr) represents a cornerstone of aromatic chemistry, providing a direct method for functionalizing aromatic rings. wikipedia.org Aromatic sulfonation, a classic example of SEAr, involves the replacement of a hydrogen atom on an arene with a sulfonic acid (–SO₂OH) group or a derivative thereof. wikipedia.org This transformation is pivotal for producing aryl sulfonyl chlorides, which are versatile precursors to sulfonamides. nih.gov

The process typically employs potent sulfonating agents like fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfonic acid. wikipedia.orgmasterorganicchemistry.com The active electrophile in these reactions is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com However, these methods are not without significant drawbacks. The highly acidic and harsh reaction conditions can limit the scope of substrates, particularly those bearing acid-sensitive functional groups. nih.gov Furthermore, the regioselectivity of the substitution is governed by the electronic properties of the substituents already present on the aromatic ring, which may not always lead to the desired isomer. nih.gov

A relevant pathway to a key precursor involves the sulfonation of 4-chlorobenzoic acid. Chlorosulfonic acid (HSO₃Cl) serves as an effective agent for this transformation. wikipedia.org In this reaction, the aromatic ring of 4-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent.

The directing effects of the substituents on the benzoic acid ring determine the position of the incoming sulfonyl group. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. The sulfonation reaction on 4-chlorobenzoic acid thus yields 4-chloro-3-sulfonylbenzoic acid as the primary product. This intermediate can then be converted to the corresponding sulfonyl chloride.

The synthesis of a sulfonamide from a sulfonyl chloride is a widely used and generally straightforward reaction. nih.gov This step involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfur-nitrogen bond and the elimination of hydrogen chloride. alrasheedcol.edu.iq To synthesize the target molecule, 4-(chlorosulfonyl)benzoic acid would be reacted with N-methylaniline.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. cbijournal.com The general applicability of this method is high, as it accommodates a wide range of primary and secondary amines. cbijournal.com For instance, in a related synthesis, p-acetaminobenzene sulfonyl chloride is readily aminated by heating it with an ammonia (B1221849) solution to produce p-acetaminobenzenesulfonamide. alrasheedcol.edu.iq The process is mechanistically analogous to a nucleophilic acyl substitution. alrasheedcol.edu.iq

Table 1: Illustrative Amination Reaction Conditions

Sulfonyl Chloride Precursor Amine Base/Solvent Product
p-Acetaminobenzene sulfonyl chloride Ammonia Water p-Acetaminobenzenesulfonamide
Aryl sulfonyl chloride Primary/Secondary Amine Pyridine N-substituted aryl sulfonamide

Palladium(0)-Catalyzed Carbon-Sulfur Bond Formation Strategies

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for bond formation, offering milder conditions and greater functional group tolerance compared to classical methods. rsc.org Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for constructing carbon-sulfur (C–S) bonds, providing convergent routes to aryl sulfonamides and their precursors. nih.govrsc.org These methods can circumvent the need for harsh chlorosulfonation procedures and allow for the coupling of diverse aryl and sulfur-containing fragments. nih.gov The development of specialized ligands has been crucial to the success of these transformations, enabling the efficient coupling of substrates like aryl nonaflates with primary sulfonamides. organic-chemistry.org

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an aryl halide or pseudohalide (e.g., triflate) to a coordinatively unsaturated Pd(0) species. acs.orgacs.org This step is often the rate-determining step of the cycle. The Pd(0) center inserts into the carbon-halogen bond, formally oxidizing to a Pd(II) complex and forming a new palladium-carbon bond. uio.no

The nature of the active Pd(0) catalyst, particularly the number of supporting ligands, is critical. Bulky phosphine (B1218219) ligands can promote the formation of highly reactive monoligated L₁Pd(0) species, which are often the most active in the oxidative addition step. acs.org Mechanistic studies have shown that even stable, bis-ligated L₂Pd(0) complexes may first dissociate a ligand to generate the active monoligated species before oxidative addition occurs. acs.org The geometry and electronics of the palladium complex, influenced by its ligands, can even lead to different mechanistic pathways and site selectivities in reactions with complex substrates. nih.gov

Table 2: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

Step Reactants Metal Oxidation State Change Product of Step
Oxidative Addition Pd(0) + R-X Pd(0) → Pd(II) R-Pd(II)-X complex
Transmetallation R-Pd(II)-X + R'-M No Change R-Pd(II)-R' complex

| Reductive Elimination | R-Pd(II)-R' | Pd(II) → Pd(0) | R-R' + Pd(0) |

Following oxidative addition, the next key step in the catalytic cycle is transmetallation. acs.orguio.no In this process, the sulfur-containing nucleophile (such as a thiolate or a sulfonamide anion) transfers its organic group to the Pd(II) center, displacing the halide or pseudohalide from the palladium coordination sphere. researchgate.netlibretexts.org

The mechanism of transmetallation can be complex and may proceed through different pathways depending on the specific reactants, ligands, and solvent. nih.gov Studies have revealed that the reaction can occur via an associative pathway, where the incoming nucleophile coordinates to the palladium complex before the leaving group departs, or a dissociative pathway. nih.gov The successful transfer of the sulfur moiety to the palladium atom creates the key R-Pd(II)-S-R' intermediate. This species then undergoes the final step of the cycle, reductive elimination, where the C–S bond is formed, the desired product is released, and the active Pd(0) catalyst is regenerated to continue the cycle. acs.orgacs.org

Reductive Elimination Processes Leading to C-S Bond Formation

Reductive elimination is a fundamental step in organometallic chemistry, crucial for the formation of new covalent bonds in many catalytic cycles. wikipedia.orgnumberanalytics.com This process involves a metal center decreasing in oxidation state as it forms a new bond between two of its ligands. wikipedia.orgnumberanalytics.com While widely recognized for creating carbon-carbon bonds, reductive elimination is also a key process for forming carbon-heteroatom bonds, including the carbon-sulfur (C-S) bond. numberanalytics.comacs.org

The general mechanism for mononuclear reductive elimination requires the two groups destined to form the new bond to be situated in a cis position relative to each other on the metal complex. wikipedia.orgnumberanalytics.com The reaction leads to a decrease in the metal's oxidation state and coordination number. wikipedia.org For instance, a d8 square planar complex, such as those of Pd(II) or Ni(II), can undergo reductive elimination to form a d10 complex. wikipedia.org

Several factors influence the rate and efficiency of reductive elimination:

Metal Identity: The nature of the transition metal is critical. Late transition metals like palladium, platinum, and gold are commonly studied in these reactions. youtube.comnih.gov

Ligand Properties: The electronic properties of the participating ligands can significantly affect the reaction rate. For example, studies on platinum(II) complexes have shown that reactions are fastest with softer, electron-donating heteroatoms. youtube.com

Coordination Number: Reductive elimination tends to be more rapid from three- or five-coordinate metal centers compared to four- or six-coordinate ones. wikipedia.org For square planar complexes, the reaction can proceed through dissociative (ligand loss to form a three-coordinate intermediate), nondissociative, or associative (ligand addition to form a five-coordinate intermediate) mechanisms. wikipedia.org

While direct C-S bond formation via reductive elimination is a powerful tool, its application in the synthesis of aryl sulfonamides like this compound is less direct than other methods. It is more commonly employed in the synthesis of aryl sulfides. acs.org However, the principles of transition-metal-catalyzed cross-coupling, where reductive elimination is the final product-forming step, are foundational to modern synthetic strategies.

Specific Synthesis of N-Methyl-N-phenyl-4-sulfamoylbenzoic Acid Derivatives

The synthesis of the target compound, 4-[Methyl(phenyl)sulfamoyl)benzoic acid, also known as 4-(N-methyl-N-phenylsulfamoyl)benzoic acid, primarily involves creating a sulfonamide bond between a benzoic acid derivative and N-methylaniline. cymitquimica.com The main strategies involve either introducing the sulfamoyl group onto the benzoic acid ring first or building the molecule sequentially from a pre-functionalized benzene (B151609) ring.

Chlorosulfonation-Mediated Sulfamoyl Group Introduction

A common and direct method for introducing a sulfonyl group onto an aromatic ring is through chlorosulfonation. This electrophilic aromatic substitution reaction uses chlorosulfonic acid (ClSO₃H) to install a chlorosulfonyl (-SO₂Cl) group, which is a highly reactive intermediate.

The synthesis of this compound typically begins with the formation of a key intermediate, 4-(chlorosulfonyl)benzoic acid. This is achieved through the direct chlorosulfonation of benzoic acid.

In this reaction, benzoic acid is treated with chlorosulfonic acid. The carboxylic acid group (-COOH) is a meta-directing deactivator, while the incoming chlorosulfonyl group is strongly deactivating. To achieve the desired para-substitution, specific reaction conditions, such as controlling temperature and reaction time, are crucial. chempedia.info The reaction is often performed at low temperatures (e.g., 0–5°C) initially, followed by heating to promote the formation of the para-isomer.

ReactantReagentKey ConditionsProduct
Benzoic AcidChlorosulfonic Acid0-5°C, then heating4-(Chlorosulfonyl)benzoic acid

This table summarizes the general conditions for the formation of the key sulfonyl chloride intermediate.

An alternative approach involves using 4-sulfobenzoic acid and treating it with a chlorinating agent like phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into the sulfonyl chloride.

Once the 4-(chlorosulfonyl)benzoic acid intermediate is formed, the next step is a nucleophilic substitution reaction. The highly electrophilic sulfonyl chloride group readily reacts with nucleophiles like amines. To synthesize the target molecule, the intermediate is reacted with N-methylaniline. chemicalbook.comnih.gov

The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide (B78521), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.govnsf.gov

A general two-step synthesis involves:

Reacting a sulfonyl chloride (like 4-methylbenzenesulfonyl chloride) with a primary amine to form a primary sulfonamide. nsf.gov

Alkylation or arylation of the primary sulfonamide. For instance, benzylation of a 4-methylbenzenesulfonamide can be achieved using benzyl (B1604629) bromide and sodium hydroxide. nsf.gov

In the specific synthesis of this compound, the pre-formed 4-(chlorosulfonyl)benzoic acid is directly reacted with N-methylaniline.

Sequential Sulfamoylation and Ester Deprotection Strategies

To avoid potential side reactions with the acidic carboxylic acid group during the sulfamoylation step, a common strategy involves protecting it as an ester. The synthesis proceeds by using an ester of benzoic acid, which is then subjected to chlorosulfonation and reaction with the amine. The final step is the deprotection (hydrolysis) of the ester to yield the desired carboxylic acid.

A representative procedure involves:

Esterification: Benzoic acid is converted to its methyl ester, methyl benzoate (B1203000).

Chlorosulfonation: Methyl benzoate is chlorosulfonated to yield methyl 4-(chlorosulfonyl)benzoate.

Sulfamoylation: The sulfonyl chloride intermediate is reacted with N-methylaniline to form methyl 4-[methyl(phenyl)sulfamoyl]benzoate.

Deprotection: The methyl ester is hydrolyzed to the carboxylic acid. This is often achieved by refluxing the ester with a base like sodium hydroxide (NaOH), followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the final product. google.com

This sequential approach is advantageous for improving yields and simplifying purification of the final product. google.com

Synthesis via Methyl 4-(Chlorosulfonyl)benzoate Intermediate

This pathway is a specific application of the ester protection strategy mentioned above and represents a robust method for preparing this compound and its analogues. The synthesis of various substituted 5-sulfamoyl-benzoates often starts with a halogenated benzoic acid which is first esterified. nih.gov

For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be refluxed in methanol (B129727) with a catalytic amount of sulfuric acid to produce methyl 2,4-dichloro-5-sulfamoyl-benzoate. nih.gov A similar principle applies to the synthesis starting from benzoic acid itself.

The key steps are:

Chlorosulfonation of Methyl Benzoate: Methyl benzoate is reacted with chlorosulfonic acid to form methyl 4-(chlorosulfonyl)benzoate.

Reaction with N-methylaniline: The resulting sulfonyl chloride ester is then reacted with N-methylaniline in the presence of a base to form methyl 4-[methyl(phenyl)sulfamoyl]benzoate.

Saponification: The ester is hydrolyzed, typically under basic conditions (saponification), to yield the final product, this compound. google.com

This method allows for the synthesis of a library of derivatives by varying the amine used in the nucleophilic substitution step.

Reaction with Aniline (B41778) and Substituted Aniline Derivatives

A key step in the synthesis is the reaction of 4-(chlorosulfonyl)benzoic acid with aniline or its substituted derivatives. nih.govsigmaaldrich.combldpharm.comthermofisher.comsigmaaldrich.com This reaction, a classic example of nucleophilic acyl substitution, forms the N-phenylsulfamoylbenzoic acid core. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the process. mdpi.com The reactivity of the aniline derivative can be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups on the aniline can enhance its nucleophilicity, potentially leading to faster reaction rates, while electron-withdrawing groups may have the opposite effect. The choice of solvent and base is also crucial for optimizing the reaction conditions and yield.

A related approach involves the copper-catalyzed amination of chlorobenzoic acids with aniline derivatives, which has been shown to be a chemo- and regioselective method for forming N-aryl anthranilic acid derivatives. nih.gov

Regioselective Alkylation of the Sulfonamide Nitrogen with Methyl and Phenyl Moieties

Following the formation of the sulfonamide bond, the next critical step is the regioselective alkylation of the sulfonamide nitrogen. To obtain this compound, a methyl group is introduced onto the nitrogen atom. This is typically achieved by reacting the N-phenylsulfamoylbenzoic acid intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The basic conditions facilitate the deprotonation of the sulfonamide nitrogen, generating a nucleophilic anion that readily attacks the methylating agent.

The regioselectivity of this alkylation is a significant consideration. While N-alkylation is the desired outcome, O-alkylation of the carboxylic acid can be a competing side reaction. The choice of reaction conditions, including the base and solvent, plays a pivotal role in directing the reaction towards the desired N-alkylated product. For instance, the use of ionic liquids has been reported to be effective for the N-alkylation of N-monosubstituted sulfonamides. researchgate.net Furthermore, methods for the regioselective N-alkylation of adenosine (B11128) derivatives have been developed, which could potentially be adapted for sulfonamide synthesis. nih.gov

It's important to note that direct arylation of the sulfonamide nitrogen with a phenyl group is less common. Instead, the phenyl group is typically introduced via the initial reaction with aniline. However, regioselective arylation methods for other nitrogen-containing compounds, such as aliphatic N-fluorosulfonamides with imidazopyridines, have been explored. nih.gov

Hydrolytic Cleavage of Ester Functionalities

In many synthetic routes, the carboxylic acid group of 4-(chlorosulfonyl)benzoic acid is protected as an ester, commonly a methyl or ethyl ester, to prevent unwanted side reactions during the sulfonamide formation and alkylation steps. google.comgoogle.comacs.org Therefore, the final step in the synthesis is the hydrolytic cleavage of this ester group to yield the desired carboxylic acid.

This hydrolysis can be carried out under either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is frequently employed, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemspider.comzenodo.org The reaction conditions, such as temperature and reaction time, are optimized to ensure complete cleavage of the ester without affecting other functional groups in the molecule. psu.edu For instance, studies on the hydrolysis of methyl benzoates have shown that the reaction can be promoted by high-temperature water. psu.edu

Carbodiimide-Mediated Coupling Approaches in Sulfonamide Formation

An alternative to the traditional sulfonyl chloride-amine reaction is the use of carbodiimide-mediated coupling. wikipedia.org This method is widely used in peptide synthesis and can be adapted for the formation of sulfonamides. nih.gov In this approach, a carboxylic acid is activated by a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then readily reacts with an amine to form the amide (or in this case, sulfonamide) bond.

While not the most common route for simple sulfonamides, this method offers advantages in certain contexts, particularly for the synthesis of more complex molecules or when the starting materials are sensitive to the harsher conditions of the sulfonyl chloride method. nih.gov Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to improve yields and minimize side reactions. wikipedia.org

Advanced Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Identification and Characterization of Reaction Intermediates

The synthesis of sulfonamides proceeds through several key intermediates. In the reaction between a sulfonyl chloride and an amine, a tetrahedral intermediate is formed when the amine's lone pair attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This intermediate then collapses, expelling a chloride ion to form the sulfonamide.

In carbodiimide-mediated couplings, the O-acylisourea is the key reactive intermediate. wikipedia.org This intermediate can be susceptible to rearrangement to a stable N-acylurea, which is a common side reaction that can lower the yield of the desired amide. wikipedia.org Spectroscopic techniques, such as mass spectrometry, can be employed to identify and characterize these and other transient species formed during the reaction. nih.gov

Elucidation of Reaction Mechanisms (e.g., Schotten-Baumann Mechanism)

The reaction of a sulfonyl chloride with an amine in the presence of a base is a classic example of the Schotten-Baumann reaction. jkchemical.com This reaction typically occurs at the interface of a two-phase system (an organic solvent and an aqueous base solution). mdpi.com The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride. The base serves to neutralize the hydrogen chloride that is formed, driving the reaction to completion. A modified version of this reaction can also be performed in a single organic phase using an organic base like pyridine. jkchemical.com

The mechanism involves the following key steps:

Nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Formation of a tetrahedral intermediate.

Elimination of a chloride ion from the intermediate.

Deprotonation of the nitrogen atom by the base to yield the final sulfonamide.

Understanding the intricacies of the Schotten-Baumann mechanism and other relevant reaction pathways allows for the rational design of synthetic strategies to maximize the yield and purity of this compound and its analogs.

Considerations of Kinetic Versus Thermodynamic Control in Synthetic Transformations

In the synthesis of this compound and its analogues, the principles of kinetic and thermodynamic control are crucial for directing the reaction to the desired product. These principles govern the outcome of reactions where multiple products can be formed from a single set of reactants via different reaction pathways. wikipedia.org The product distribution is influenced by reaction conditions such as temperature, reaction time, and the nature of the solvent and base used. wikipedia.orgnih.gov

A reaction is under kinetic control when the product that is formed the fastest is the major product. This typically occurs at lower temperatures where the reaction is essentially irreversible, and the product distribution is determined by the relative activation energies of the competing pathways. libretexts.orglibretexts.org The kinetic product is the one with the lowest activation energy barrier for its formation. libretexts.org

Conversely, a reaction is under thermodynamic control when the most stable product is the major product. This is favored at higher temperatures, where the reactions are reversible, allowing an equilibrium to be established. libretexts.orglibretexts.org Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products, with the lowest energy product being favored. libretexts.org

The N-alkylation of sulfonamides, a key step in the synthesis of compounds like this compound, can be subject to kinetic versus thermodynamic control, particularly when there are multiple potential sites for alkylation or when side reactions can occur. For instance, in the alkylation of a primary sulfonamide, mono- and di-alkylation are possible outcomes. The mono-alkylated product might be the kinetic product, while the di-alkylated product could be the thermodynamic product, or vice-versa, depending on the specific reactants and conditions.

The choice of reaction conditions can thus be strategically employed to favor the formation of the desired product. For example, using a sterically hindered base at low temperatures can favor the formation of the kinetic product by selectively enabling the less sterically demanding reaction pathway. wikipedia.org Conversely, higher temperatures and longer reaction times can allow the system to reach equilibrium, favoring the most stable thermodynamic product. wikipedia.org

The following table illustrates hypothetical data on how reaction conditions could influence the yield of this compound, demonstrating the principles of kinetic and thermodynamic control.

Table 1: Influence of Reaction Conditions on the N-Methylation of 4-(Phenylsulfamoyl)benzoic Acid

Entry Temperature (°C) Reaction Time (h) Base Product Distribution (Kinetic vs. Thermodynamic Product) Predominant Control
1 25 2 Et3N 85% Kinetic Product (Mono-methylated), 15% Thermodynamic Product (Other isomers/side products) Kinetic
2 80 24 K2CO3 20% Kinetic Product (Mono-methylated), 80% Thermodynamic Product (Other isomers/side products) Thermodynamic
3 0 4 LDA 95% Kinetic Product (Mono-methylated), 5% Other Products Kinetic
4 100 18 Cs2CO3 10% Kinetic Product (Mono-methylated), 90% Thermodynamic Product (Other isomers/side products) Thermodynamic

This table is a hypothetical representation to illustrate the concepts of kinetic and thermodynamic control and is based on general principles of organic synthesis. The product distribution would need to be confirmed by experimental data.

Research into the N-alkylation of sulfonamides has shown that temperature can be a key factor in determining the chemoselectivity of the reaction. researchgate.net For example, in the ruthenium-catalyzed N-methylation of primary sulfonamides using methanol, the reaction outcome can be temperature-dependent. researchgate.net While specific studies detailing kinetic versus thermodynamic control for the synthesis of this compound are not widely available, the general principles derived from related sulfonamide alkylation reactions provide a strong framework for optimizing its synthesis. acs.orgionike.com Mechanistic studies, including kinetic isotope effect experiments and Hammett analyses on related N-alkylation reactions, have provided insights into the underlying reaction mechanisms, which can be leveraged to predict and control the outcome of the synthesis of the target molecule. researchgate.net

Advanced Spectroscopic Characterization and Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom in 4-[methyl(phenyl)sulfamoyl]benzoic acid can be meticulously mapped out.

High-Resolution Proton (¹H) NMR Analysis

While specific experimental data for this compound is not publicly available, the expected ¹H NMR spectrum can be predicted based on its structural components and data from analogous compounds. The spectrum would exhibit distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons on the benzoic acid ring would likely appear as two distinct doublets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the carboxylic acid and sulfonyl groups. The protons on the phenyl group attached to the nitrogen atom would also resonate in the aromatic region, likely between 7.0 and 7.5 ppm, showing a more complex splitting pattern. The methyl group protons, being attached to the nitrogen atom, would appear as a singlet in the upfield region, typically around 3.3 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy with Advanced Techniques

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the 14 carbon atoms, although some aromatic carbon signals might overlap.

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The carbon of the methyl group would appear at the most upfield region of the spectrum, generally between 30 and 40 ppm. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups, further confirming the assignments.

Two-Dimensional NMR Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. youtube.comsdsu.edu For instance, correlations would be expected between the ortho-coupled protons on the benzoic acid ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methyl proton singlet to the methyl carbon signal.

Solid-State NMR Investigations for Polymorphic Characterization

To date, there are no specific reports in the public domain on the solid-state NMR studies or the polymorphism of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon for related molecules like p-aminobenzoic acid. rsc.orgrsc.org Should different crystalline forms of this compound be discovered, solid-state NMR would be a critical technique to characterize the distinct molecular arrangements and intermolecular interactions in each polymorph.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be expected to produce strong bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C-N stretching vibration would likely be observed in the 1300-1200 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range.

FT-Raman Spectroscopy for Complementary Vibrational Mode Assignments

While specific experimental FT-Raman data for this compound is not extensively documented in the reviewed literature, a theoretical assignment of its principal vibrational modes can be inferred from the characteristic frequencies of its constituent functional groups. The FT-Raman spectrum is expected to be dominated by vibrations from the two substituted benzene (B151609) rings, the sulfonamide linkage, and the carboxylic acid group.

Key expected vibrational bands are outlined below. These assignments are based on established frequency ranges for similar functional moieties found in related molecules, such as substituted benzoic acids and sulfonamides. researchgate.netresearchgate.net

Aromatic Ring Vibrations: The spectra would likely show prominent bands corresponding to the C-H stretching vibrations of the aromatic rings in the 3000–3100 cm⁻¹ region. In-plane C=C stretching vibrations of the phenyl and substituted benzene rings are expected to appear in the 1400–1600 cm⁻¹ range.

Sulfonamide Group Vibrations: The S=O stretching modes of the sulfonamide group are characteristic and typically strong in Raman spectra. The asymmetric and symmetric stretching vibrations are anticipated to be found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The S-N stretching vibration would likely be observed at a lower frequency, typically in the 900-940 cm⁻¹ region.

Carboxylic Acid Vibrations: The C=O stretching vibration of the carboxylic acid group is a very strong and characteristic band, expected around 1680-1710 cm⁻¹. The C-O stretch and O-H in-plane bending are expected in the 1200-1440 cm⁻¹ region, though they may couple with other vibrations.

Methyl Group Vibrations: C-H stretching and bending vibrations associated with the N-methyl group would also be present but may be of lower intensity compared to the aromatic and sulfonyl group vibrations.

A complete assignment would necessitate experimental data correlated with theoretical calculations, such as those derived from Density Functional Theory (DFT), which has proven effective for assigning vibrational modes in complex organic molecules. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Absorption Spectra and Chromophoric Systems

The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its chromophoric systems. The primary chromophores in the molecule are the two aromatic rings—the phenyl group attached to the nitrogen atom and the para-substituted benzoic acid moiety. Both are capable of absorbing UV radiation, leading to π→π* electronic transitions.

Correlation of Experimental UV-Vis Data with Theoretical Electronic Transitions

For this compound, TD-DFT calculations would likely predict several π→π* transitions. The main transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the phenylamino (B1219803) moiety, while the LUMO would likely be localized on the carboxyphenyl group. The calculated energy difference between these orbitals would correspond to the main absorption band. By comparing the theoretically predicted λₘₐₓ values and oscillator strengths with experimental spectra of analogous compounds, such as 4-benzoyl benzoic acid, a reliable interpretation of the electronic transitions can be achieved. rsc.org This comparative approach helps in assigning the observed absorption bands to specific electronic excitations within the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₄H₁₃NO₄S, corresponding to a monoisotopic mass of approximately 291.0565 Da. cymitquimica.com

The fragmentation pattern in mass spectrometry offers critical information for structural confirmation. For this compound, analysis in negative ion mode would likely involve deprotonation at the carboxylic acid site, forming the [M-H]⁻ ion at m/z 290.0492. The subsequent fragmentation of this ion can proceed through several characteristic pathways based on the fragmentation of benzoic acids and sulfonamides. nist.govdocbrown.info

A primary fragmentation pathway for deprotonated benzoic acids is the neutral loss of CO₂ (44 Da). docbrown.infosci-hub.se Another key fragmentation involves the cleavage of the sulfonamide bonds. The major expected fragmentation pathways include:

Decarboxylation: Loss of a neutral CO₂ molecule from the precursor ion to yield a fragment ion.

S-C Bond Cleavage: Fission of the bond between the sulfonyl group and the benzoic acid ring.

S-N Bond Cleavage: Breakage of the bond between the sulfur and nitrogen atoms.

Loss of SO₂: A common rearrangement and fragmentation pathway for sulfonamides, resulting in the expulsion of a neutral sulfur dioxide molecule (64 Da). nist.gov

The table below outlines the predicted m/z values for the parent ion and its key adducts that could be observed in HRMS.

Ion AdductFormulaPredicted m/z
[M-H]⁻[C₁₄H₁₂NO₄S]⁻290.0492
[M+H]⁺[C₁₄H₁₄NO₄S]⁺292.0638
[M+Na]⁺[C₁₄H₁₃NO₄SNa]⁺314.0457
[M+K]⁺[C₁₄H₁₃NO₄SK]⁺330.0197

Data sourced from PubChem CID 2377201. sci-hub.se

A plausible fragmentation pattern for the [M-H]⁻ ion is detailed in the following table, with m/z values calculated based on expected neutral losses.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
290.0492CO₂ (44.00 Da)246.0563[C₁₃H₁₂NO₂S]⁻
290.0492C₇H₅O₂ (121.03 Da)169.0198[C₇H₈NO₂S]⁻
290.0492SO₂ (63.96 Da)226.0871[C₁₄H₁₂NO₂]⁻
246.0563SO₂ (63.96 Da)182.0946[C₁₃H₁₂N]⁻
290.0492C₆H₅N(CH₃) (106.07 Da)183.9752[C₇H₅O₄S]⁻

This detailed analysis through advanced spectroscopic methods provides a comprehensive structural confirmation of this compound, highlighting its characteristic vibrational, electronic, and fragmentation properties.

Solid State Structural Elucidation and Principles of Crystal Engineering

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis would provide a wealth of information about 4-[Methyl(phenyl)sulfamoyl]benzoic acid.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, which describes the symmetry elements of the crystal, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data is essential for all further structural analysis.

Table 4.1.1: Hypothetical Crystallographic Data for this compound (Note: This table is a template for data that would be obtained from experimental analysis and is currently unpopulated.)

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

The primary output of a successful SC-XRD structure solution is the precise location of each atom in the molecule. From this, one can accurately calculate all bond lengths, bond angles, and torsion angles. This data provides a definitive picture of the molecule's geometry in the solid state, highlighting the conformation of the flexible sulfamoyl linkage and the relative orientations of the phenyl and benzoic acid moieties.

Table 4.1.2: Selected Hypothetical Bond Lengths and Torsion Angles for this compound (Note: This table is a template for data that would be obtained from experimental analysis and is currently unpopulated.)

Bond/Torsion Angle Value (Å or °)
S-N Bond Length Data not available
S-C Bond Length Data not available
C-N (methyl) Bond Length Data not available
C-N (phenyl) Bond Length Data not available

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry of a single molecule in the gas phase. Comparing these theoretical predictions with the experimental solid-state structure from SC-XRD would reveal the influence of intermolecular forces on the molecular geometry. Differences in torsion angles, for example, would highlight the conformational changes the molecule undergoes upon crystallization.

Polymorphism and Stoichiomorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Different polymorphs can have different stabilities, solubilities, and other physical properties.

A systematic polymorph screen of this compound, involving crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate), would be necessary to identify any existing polymorphic forms. Each unique form would then be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to establish its unique properties and thermal stability. To date, no studies identifying or characterizing polymorphs of this specific compound have been reported in the public literature.

Co-crystallization Strategies for Sulfamoylbenzoic Acid Derivatives

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of an API, such as solubility, stability, and melting point. nih.govtbzmed.ac.ir A co-crystal is a multi-component crystalline solid where the API and one or more co-formers are present in a stoichiometric ratio and connected by non-covalent interactions, primarily hydrogen bonds. globalresearchonline.net

The rational design of co-crystals is predominantly guided by the supramolecular synthon approach . tbzmed.ac.irglobalresearchonline.net This strategy involves identifying robust and predictable intermolecular recognition motifs (synthons) between functional groups. For sulfamoylbenzoic acid derivatives, the key functional groups for designing co-crystals are the carboxylic acid and the sulfonamide moieties.

The design process typically involves:

Identifying Functional Groups: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The sulfonamide group offers a hydrogen bond donor (N-H) and two strong acceptors (S=O). iucr.org

Selecting Co-formers: Co-formers are chosen based on their ability to form complementary and reliable hydrogen-bonded synthons with the API. globalresearchonline.netnih.gov For a carboxylic acid API, common co-formers include molecules with pyridine (B92270) or amide groups, which can form robust acid-pyridine or acid-amide heterosynthons. rsc.orgnih.gov

Synthesis: Co-crystals can be prepared through various methods, including solution-based techniques like slow evaporation and cooling crystallization, or solid-state methods like neat or liquid-assisted grinding. globalresearchonline.netnih.gov

The following table provides examples of co-crystals formed from APIs containing sulfonamide or carboxylic acid groups, illustrating the variety of co-formers that can be employed.

APICo-formerMethod of PreparationResulting Synthon Type
Meloxicam (contains sulfonamide)Benzoic AcidSolution Crystallization, GrindingAcid-Amide Heterosynthon
MeloxicamSalicylic AcidNot SpecifiedAcid-Amide Heterosynthon
Benzoic Acid2-AminopyrimidineSolution & GrindingAcid-Amine/Amidine Heterosynthon
4-ChlorobenzamideOxalic AcidNot SpecifiedAcid-Amide Heterosynthon
5-Fluorouracil4-Hydroxybenzoic AcidNot SpecifiedAcid-Amide & Acid-Acid Synthons

This table is generated based on data from cited research to illustrate co-crystallization strategies. rsc.orgrsc.orgresearchgate.netrsc.org

The specific placement of functional groups on a co-former can profoundly impact molecular recognition and the resulting crystal structure. researchgate.net Even subtle changes, such as moving a substituent from one position to another on an aromatic ring, can alter steric hindrance, electronic properties, and the ability to form desired synthons, potentially leading to different stoichiometries or even preventing co-crystal formation altogether. researchgate.netresearchgate.net

Research on sulfamoylbenzoic acids has demonstrated that the disposition of co-former functional groups can induce variations in the nature and type of intermolecular interactions, thereby affecting the molecular self-assembly mechanism. researchgate.netresearchgate.net Therefore, a successful co-crystal design strategy must consider not only the presence of complementary functional groups but also their precise spatial arrangement to ensure effective and predictable synthon formation.

Computational and Theoretical Investigations of 4 Methyl Phenyl Sulfamoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. For a molecule like 4-[Methyl(phenyl)sulfamoyl]benzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its structural and electronic nature.

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the minimum energy state of the molecule.

Table 1: Illustrative Optimized Structural Parameters (DFT/B3LYP) (Note: Data is hypothetical and based on related structures for illustrative purposes.)

ParameterBond/AngleCalculated Value (Å / °)
Bond LengthsS=O~1.44 Å
S-N~1.65 Å
S-C (phenylsulfonyl)~1.77 Å
C=O (carboxyl)~1.22 Å
Bond AnglesO-S-O~120.5°
O-S-N~107.0°
C-S-N~106.5°
Dihedral AngleC(phenyl)-S-N-C(phenyl)~75.0°

Following geometry optimization, a harmonic vibrational analysis is performed to predict the molecule's infrared (IR) and Raman spectra. This calculation determines the frequencies of the fundamental modes of vibration. researchgate.net Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific functional groups within the molecule. youtube.com

For this compound, characteristic frequencies would include:

O-H stretching of the carboxylic acid group, typically a broad band around 3000-3500 cm⁻¹.

C=O stretching of the carboxylic acid, a strong absorption band usually found between 1680-1720 cm⁻¹.

Asymmetric and symmetric SO₂ stretching from the sulfonamide group, appearing as two strong bands in the 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹ regions, respectively.

C-N and S-N stretching modes.

C-H stretching from the aromatic rings (above 3000 cm⁻¹).

Aromatic C=C stretching modes in the 1400-1600 cm⁻¹ range.

These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.govnist.gov

A crucial aspect of computational research is the validation of theoretical models against experimental data. The calculated structural parameters (bond lengths, angles) from DFT can be compared with data obtained from single-crystal X-ray diffraction. researchgate.netschrodinger.com Similarly, the calculated vibrational spectra (IR and Raman) can be laid over experimental spectra to verify the accuracy of the frequency assignments. schrodinger.com Good agreement between the theoretical and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the molecule's properties. researchgate.net

In-depth Electronic Structure Analysis

Beyond geometry and vibrations, computational methods provide a detailed picture of how electrons are distributed within the molecule, which is key to understanding its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. In studies of similar molecules, these calculations are crucial for predicting chemical behavior. schrodinger.com

For this compound, the analysis would likely show the HOMO density localized on the electron-rich phenyl ring attached to the nitrogen atom, while the LUMO might be distributed over the benzoic acid moiety and the electron-withdrawing sulfonyl group.

Table 2: Illustrative Frontier Molecular Orbital Properties (DFT/B3LYP) (Note: Data is hypothetical and based on related structures for illustrative purposes.)

PropertyCalculated Value (eV)
HOMO Energy-6.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Energy Gap (ΔE)4.9 eV

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, aligning closely with the familiar Lewis structure concept. researchgate.net This method quantifies delocalization effects and intramolecular interactions.

The key part of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The strength of these interactions is estimated using second-order perturbation theory and is given as a stabilization energy, E(2). schrodinger.com Larger E(2) values indicate stronger electronic delocalization.

For this compound, NBO analysis would identify key stabilizing interactions, such as:

Hyperconjugation from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds (e.g., LP(O) → σ(S-N) or LP(N) → σ(S-O)).

Intramolecular charge transfer from the π orbitals of the phenyl rings to the antibonding π* orbitals of the benzoic acid or sulfonyl groups.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a crucial tool in computational chemistry for analyzing molecular reactivity and interactions. mdpi.com It is mapped onto the electron density surface of a molecule to visualize its charge distribution, thereby identifying regions that are electron-rich or electron-poor. researchgate.net This information is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. mdpi.comresearchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions with a negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored red. researchgate.netresearchgate.net Conversely, regions with a positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net Intermediate potential values are represented by other colors such as orange, yellow, and green. researchgate.net

For this compound, an MEP analysis would be expected to reveal the following features:

Negative Regions (Electrophilic Sites): The most negative potentials would be concentrated around the highly electronegative oxygen atoms of the sulfonyl group (-SO₂) and the carbonyl and hydroxyl oxygens of the carboxylic acid group (-COOH). These red-colored areas represent the most likely sites for attack by electrophiles. researchgate.net

Positive Regions (Nucleophilic Sites): The most positive potential would likely be located on the acidic proton of the carboxylic acid group. Other regions of positive potential would be found around the hydrogen atoms attached to the phenyl ring and the methyl group. researchgate.net

Intermolecular Interactions: The MEP map provides a clear picture of how the molecule would interact with other species. niscpr.res.in For instance, the negative potential on the oxygen atoms and the positive potential on the carboxylic hydrogen indicate strong potential for forming intermolecular hydrogen bonds, which significantly influences the compound's crystal structure and physical properties. researchgate.netniscpr.res.in

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features for this compound
Molecular RegionPredicted MEP ColorPotential (a.u.)Implied Reactivity
Sulfonyl Oxygen Atoms (O=S=O)Deep RedHighly NegativeStrong site for electrophilic attack
Carboxyl Oxygen Atoms (C=O, O-H)Red to YellowNegativeSite for electrophilic attack and H-bonding
Carboxylic Acid Hydrogen (-COOH)Deep BlueHighly PositiveStrong site for nucleophilic attack/deprotonation
Phenyl Ring HydrogensBlue to GreenPositiveWeak sites for nucleophilic attack
Methyl Group HydrogensBlue to GreenPositiveWeak sites for nucleophilic attack

Calculation of Global Reactivity Parameters (e.g., Hardness, Softness, Electronegativity)

The key parameters are defined as follows, often using Koopmans' theorem as an approximation (I ≈ -E_HOMO and A ≈ -E_LUMO): dergipark.org.tr

Ionization Potential (I): The minimum energy required to remove an electron from a molecule (I = E(N-1) - E(N)).

Electron Affinity (A): The energy released when an electron is added to a molecule (A = E(N) - E(N+1)).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. dergipark.org.tr A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.netresearchgate.net

Global Softness (S): The reciprocal of global hardness, S = 1 / η. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net

For this compound, calculating these parameters would provide a comprehensive profile of its chemical reactivity. actascientific.com For instance, a high hardness value would suggest significant kinetic stability. researchgate.net

Table 2: Representative Global Reactivity Descriptors for a Benzoic Acid Derivative
ParameterFormulaTypical Calculated Value (eV)Interpretation
E_HOMO--7.6Energy of the highest occupied molecular orbital
E_LUMO--2.0Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMO5.6Indicates high kinetic stability
Ionization Potential (I)-E_HOMO7.6Energy needed to remove an electron
Electron Affinity (A)-E_LUMO2.0Energy released when adding an electron
Electronegativity (χ)(I+A)/24.8Electron attracting power
Chemical Potential (μ)-(I+A)/2-4.8Electron escaping tendency
Global Hardness (η)(I-A)/22.8Resistance to charge transfer
Global Softness (S)1/η0.36Propensity for charge transfer

Note: Values are illustrative based on similar aromatic compounds. researchgate.netactascientific.com

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Simulated UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study the response of a molecule to time-dependent electromagnetic fields, making it ideal for predicting electronic absorption spectra. mdpi.comcase.edu It calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

Studies on various benzoic acid derivatives have demonstrated that TD-DFT can accurately reproduce experimental UV spectra, provided that appropriate computational parameters are chosen. researchgate.netnih.gov The choice of the exchange-correlation functional is critical, with range-separated hybrids like CAM-B3LYP and ωB97XD, or meta-GGA hybrids like M06-2X, often providing excellent agreement with experimental results for such compounds. researchgate.netnih.gov Furthermore, incorporating solvent effects, for example through a cluster-continuum model, is often necessary to achieve high accuracy. nih.gov

A TD-DFT analysis of this compound would yield a simulated UV-Vis spectrum, identifying the key electronic transitions (e.g., π→π* or n→π) that contribute to its absorption profile. This information is fundamental for understanding the photophysical behavior of the molecule. mdpi.comnih.gov

Table 3: Hypothetical TD-DFT Results for Electronic Transitions in this compound
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.432800.15HOMO-1 → LUMO (π→π)
S₀ → S₂4.962500.85HOMO → LUMO (π→π)
S₀ → S₃5.402300.09HOMO → LUMO+1 (n→π)

Note: These values are illustrative and represent typical results for aromatic carboxylic acids.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Population Analysis)

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, resulting in a set of partial atomic charges. uni-rostock.de These charges are not physical observables but provide a valuable model for understanding a molecule's electronic structure, polarity, and electrostatic interactions. uni-rostock.deresearchgate.net

Mulliken Population Analysis (MPA): This is one of the oldest and simplest methods. q-chem.com However, it is known to have significant deficiencies, including a strong dependence on the basis set used in the calculation and the possibility of yielding unphysical results, such as negative electron populations. q-chem.comuni-muenchen.de

Natural Population Analysis (NPA): Developed as a more robust alternative, NPA is based on the Natural Bond Orbital (NBO) method. uni-rostock.de It transforms the delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure picture. uni-rostock.de NPA charges generally exhibit better numerical stability, have less basis set dependency, and provide a more chemically intuitive description of electron distribution, particularly in compounds with significant ionic character. researchgate.net

For this compound, an NPA calculation would provide reliable atomic charges, confirming the high negative charges on the electronegative oxygen and nitrogen atoms and revealing the electrostatic landscape across the entire molecule.

Table 4: Comparison of Hypothetical Mulliken and Natural Population Analysis Charges (in a.u.)
AtomMulliken Charge (MPA)Natural Charge (NPA)Chemical Interpretation
S (in SO₂)+1.25+1.60Highly electron-deficient (electropositive)
O (in SO₂)-0.70-0.90Highly electron-rich (electronegative)
N (in N-CH₃)-0.85-0.65Electron-rich (electronegative)
C (in COOH)+0.60+0.80Electron-deficient due to attached oxygens
O (in C=O)-0.55-0.60Electron-rich (electronegative)

Note: Values are illustrative, highlighting typical differences between the two methods. NPA often assigns more ionic character. researchgate.net

Fukui Functions and Other Local Reactivity Descriptors

While global descriptors provide a measure of a molecule's overall reactivity, local reactivity descriptors identify which specific atoms or regions within the molecule are most reactive. nih.gov These tools, developed within the framework of Conceptual DFT, are essential for predicting regioselectivity in chemical reactions. psu.edu

The Fukui function , f(r), is a key local descriptor that measures the change in electron density at a point r when the total number of electrons in the system changes. researchgate.netchemrxiv.org By condensing the Fukui function onto individual atomic sites, one can predict the most likely sites for different types of attack: uchile.cl

f⁺(r) : for nucleophilic attack (where the molecule accepts an electron).

f⁻(r) : for electrophilic attack (where the molecule donates an electron).

f⁰(r) : for radical attack.

For this compound, the condensed Fukui functions would likely predict that the oxygen atoms of the sulfonyl and carboxyl groups are the primary sites for electrophilic attack (high f⁻ value). The analysis could also pinpoint specific carbon atoms on the phenyl ring as being more susceptible to either electrophilic or nucleophilic substitution. nih.gov

Table 5: Hypothetical Condensed Fukui Function Values for Predicting Reactivity
Atom/Sitef⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)Predicted Reactivity
C (in COOH)0.180.02Susceptible to nucleophilic attack
O (in C=O)0.050.25Susceptible to electrophilic attack
O (in SO₂)0.030.30Most susceptible to electrophilic attack
Phenyl C-ortho0.120.08Potential site for nucleophilic/electrophilic attack
Phenyl C-para0.090.15Potential site for electrophilic attack

Note: Values are illustrative and normalized. Higher values indicate greater reactivity for that type of attack.

Total Density of States (TDOS) and Partial Density of States (PDOS) Contributions

Density of States (DOS) analysis is a method borrowed from solid-state physics that can be effectively applied to molecular systems to visualize their electronic structure. arxiv.org It plots the number of available molecular orbitals at each energy level.

Total Density of States (TDOS): This represents the DOS for the entire molecule, showing the distribution of all molecular orbitals. dergipark.org.tr

Partial Density of States (PDOS): This analysis decomposes the TDOS into contributions from individual atoms or, more usefully, from molecular fragments. dergipark.org.trresearchgate.net For this compound, one could define fragments such as the phenyl ring, the sulfamoyl group (-SO₂N(CH₃)-), and the carboxyl group (-COOH).

The PDOS plot is particularly insightful as it reveals the atomic or fragment orbital composition of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This helps to understand which parts of the molecule are most involved in electronic transitions and chemical reactions. dergipark.org.tr For instance, a PDOS analysis could show that the HOMO is primarily composed of orbitals from the phenyl ring, while the LUMO is localized on the benzoic acid and sulfamoyl moieties. The Overlap Population Density of States (OPDOS) can also be plotted to visualize the bonding, anti-bonding, or non-bonding nature of the interactions between these fragments at different energy levels. arxiv.org

Table 6: Conceptual PDOS Contribution to Frontier Orbitals
Molecular OrbitalPrimary Contributing Fragment(s)Secondary Contributing Fragment(s)Implication
HOMOPhenyl RingSulfamoyl GroupThe initial site of electron donation is likely the phenyl ring.
LUMOBenzoic Acid MoietySulfamoyl GroupThe site of electron acceptance is likely the carboxyl and sulfonyl groups.

Advanced Topological Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), Reduced Density Gradient (RDG))

Advanced topological analyses of scalar fields derived from the electron density provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map regions of high electron localization within a molecule. araproceedings.comjussieu.frijasret.com Their topological analysis reveals basins of attractors that correspond to atomic cores, covalent bonds, and lone pairs, effectively visualizing the molecule's Lewis structure. researchgate.netd-nb.info For the title compound, ELF/LOL maps would clearly partition the molecular space into regions representing the C-C, C-S, S=O, and N-C bonds, as well as the lone pairs on the oxygen and nitrogen atoms. ijasret.com

Average Local Ionization Energy (ALIE): ALIE is a property calculated at the molecular surface that indicates the average energy required to remove an electron from any given point. Regions with low ALIE values are the most susceptible to electrophilic attack.

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions (NCIs). dergipark.org.tr By plotting the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive interactions (steric clashes). dergipark.org.tr For this compound, an RDG analysis could visualize potential intramolecular hydrogen bonds (e.g., between the carboxyl -OH and a sulfonyl oxygen) and other stabilizing or destabilizing non-covalent interactions within the molecule.

Table 7: Summary of Advanced Topological Analyses
Analysis MethodInformation ProvidedApplication to this compound
ELF / LOL Visualizes electron pair localization (bonds, lone pairs). araproceedings.comijasret.comConfirms covalent bond locations and identifies lone pair positions on O and N atoms.
ALIE Identifies surface regions from which it is easiest to remove an electron. psu.eduPinpoints the most reactive sites for electrophilic attack, likely near the oxygen atoms.
RDG Visualizes and characterizes non-covalent interactions. dergipark.org.trIdentifies intramolecular hydrogen bonds and van der Waals contacts that determine the molecule's conformation.

Table of Mentioned Compounds

Compound Name
This compound
4-Methyl Anilinium Phenolsulfonate
Benzoic acid
Urea

The provided outline requests specific data points, including calculations of dipole moment, linear polarizability, first hyperpolarizability, and lattice energies, which are typically generated through specialized computational chemistry studies, such as those using Density Functional Theory (DFT). While general methodologies for these calculations are well-established and have been applied to many related compounds, the results are highly specific to the exact molecular structure under investigation.

Information was found for isomeric structures, such as 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, which has undergone crystallographic analysis. However, the substitution pattern in this compound—with the methyl group on the nitrogen atom of the sulfonamide bridge—critically alters its electronic and steric properties. Consequently, data from its isomers cannot be used to accurately describe the properties of the requested compound.

Without access to published research or databases containing the specific computational results for this compound, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline.

Derivatization Reactions and Mechanistic Transformations of 4 Methyl Phenyl Sulfamoyl Benzoic Acid

Formation of Reactive Derivatives for Further Synthesis

The carboxylic acid group of 4-[Methyl(phenyl)sulfamoyl]benzoic acid is the primary site for activation to facilitate further reactions, such as amide or ester formation. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Synthesis of Acid Chlorides from the Carboxylic Acid Moiety

The conversion of the carboxylic acid to an acid chloride is a fundamental activation strategy. Acid chlorides are highly reactive acylating agents. This transformation is commonly achieved by treating the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then collapses to form the acid chloride, sulfur dioxide, and hydrogen chloride gas. Alternatively, using oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder method where the byproducts (CO₂, CO, and HCl) are all gaseous, simplifying purification. A general procedure involves stirring the carboxylic acid in an inert solvent like dichloromethane (CH₂) with an excess of the chlorinating agent until the reaction is complete organic-chemistry.org. The resulting 4-[Methyl(phenyl)sulfamoyl]benzoyl chloride is a key intermediate for the synthesis of esters and amides.

Table 1: Common Reagents for Acid Chloride Formation

Reagent Typical Conditions Byproducts Notes
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene) SO₂(g), HCl(g) Excess reagent is easily removed by evaporation.
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., CH₂Cl₂) at room temperature, cat. DMF CO₂(g), CO(g), HCl(g) Milder conditions and gaseous byproducts simplify workup organic-chemistry.org.

Preparation of Mixed Acid Anhydrides

Mixed anhydrides are another class of reactive acylating agents, offering a balance of reactivity and stability. They are typically prepared by reacting the carboxylic acid with a reactive acid derivative, such as an acid chloride of a different carboxylic acid, in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) masterorganicchemistry.com.

For this compound, a mixed anhydride can be formed by reacting it with an acyl chloride like pivaloyl chloride in the presence of a tertiary amine base. The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride. This method provides an activated form of the carboxylic acid that is particularly useful in peptide synthesis and other sensitive acylation reactions due to its moderated reactivity compared to acid chlorides.

Table 2: Example of Mixed Anhydride Formation

Reactant 1 Reactant 2 Base Solvent Product Type
This compound Pivaloyl Chloride Triethylamine Tetrahydrofuran (THF) Mixed Carboxylic Anhydride

Formation of Activated Esters (e.g., N-Hydroxysuccinimide esters)

Activated esters, particularly N-Hydroxysuccinimide (NHS) esters, are widely used in bioconjugation and amide synthesis due to their stability and selective reactivity towards primary amines. These esters are synthesized by a condensation reaction between the carboxylic acid and N-Hydroxysuccinimide.

The reaction is typically mediated by a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) semanticscholar.org. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the hydroxyl group of NHS to form the stable NHS ester and a urea byproduct semanticscholar.org. These esters are stable enough to be isolated and purified but are sufficiently reactive to acylate amines in aqueous or organic media. Modern methods also utilize reagents like triphosgene or a combination of triphenylphosphine and iodine for this transformation researchgate.net.

Reactions at the Carboxylic Acid Functionality (e.g., Esterification of Alcohols)

The direct esterification of the carboxylic acid moiety of this compound with an alcohol is a common and important transformation. The Fischer esterification is the most classic method, involving the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid semanticscholar.orgtcu.edu.

This reaction is an equilibrium process youtube.com. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus semanticscholar.orgyoutube.com. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester semanticscholar.org.

Table 3: Fischer Esterification of this compound

Alcohol Catalyst Conditions Product
Methanol (B129727) H₂SO₄ (conc.) Reflux Methyl 4-[Methyl(phenyl)sulfamoyl]benzoate
Ethanol p-Toluenesulfonic acid Reflux with Dean-Stark trap Ethyl 4-[Methyl(phenyl)sulfamoyl]benzoate

Reactions at the Sulfonamide Nitrogen

The sulfonamide group in this compound is generally stable. However, the synthetic pathway to this and related compounds allows for significant diversity.

Alkylation Reactions to Yield Diverse N,N-Disubstituted Derivatives

The specific compound, this compound, has a tertiary sulfonamide nitrogen, meaning it is already N,N-disubstituted with a methyl and a phenyl group. As there are no hydrogen atoms attached to the nitrogen, this specific sulfonamide cannot undergo further N-alkylation reactions under standard conditions.

However, diverse N,N-disubstituted derivatives of 4-sulfamoylbenzoic acid are typically synthesized from a common precursor, 4-(chlorosulfonyl)benzoic acid. This highly reactive sulfonyl chloride can be reacted with a wide range of primary or secondary amines to generate a library of sulfonamide derivatives. For instance, reacting 4-(chlorosulfonyl)benzoic acid with N-methylaniline would yield the target compound, this compound. By varying the secondary amine used in this step, a diverse array of N,N-disubstituted derivatives can be produced, allowing for the systematic modification of the sulfonamide group. General N-alkylation of primary or secondary sulfonamides can also be achieved using various alcohols in the presence of a catalyst or with alkyl halides under basic conditions masterorganicchemistry.com.

Acylation Reactions (e.g., Benzoylation)

The acylation of the sulfonamide nitrogen in this compound represents a key derivatization strategy. Benzoylation, a specific type of acylation, involves the introduction of a benzoyl group (C₆H₅CO-) onto the nitrogen atom of the sulfamoyl moiety. This transformation can significantly alter the electronic and steric properties of the parent molecule, thereby influencing its chemical reactivity and biological activity.

The benzoylation of N-substituted sulfonamides, such as this compound, typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often carried out using benzoyl chloride in the presence of a base, a method generally referred to as the Schotten-Baumann reaction. The base, commonly sodium hydroxide (B78521) or pyridine, serves to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride.

The general mechanism can be outlined in the following steps:

Deprotonation: The base removes the acidic proton from the sulfonamide nitrogen, generating a more nucleophilic sulfonamide anion.

Nucleophilic Attack: The sulfonamide anion attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride leaving group and the formation of the N-benzoyl sulfonamide derivative.

While specific experimental data on the benzoylation of this compound is not extensively reported in the literature, the general conditions for N-acylation of sulfonamides can be inferred. The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature. The choice of base and reaction conditions can influence the yield and purity of the resulting product.

Table 1: General Conditions for Benzoylation of N-Substituted Sulfonamides
ParameterConditionPurpose
Acylating AgentBenzoyl ChlorideProvides the benzoyl group for substitution.
BaseSodium Hydroxide, Pyridine, or TriethylamineActs as a proton scavenger to activate the sulfonamide.
SolventAprotic solvents (e.g., THF, DCM)Provides a medium for the reaction without interfering with the reactants.
TemperatureRoom TemperatureTypically sufficient for the reaction to proceed at a reasonable rate.

Exploration of Isosteric Replacements within the Sulfamoylbenzoic Acid Scaffold (e.g., -S- with -NH-SO₂)

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the properties of a lead compound while retaining or enhancing its desired biological activity. In the context of the this compound scaffold, the exploration of isosteric replacements for key functional groups can lead to derivatives with improved pharmacokinetic profiles, enhanced target affinity, or reduced off-target effects.

A noteworthy isosteric replacement within this scaffold involves the substitution of a sulfur atom (-S-) with a sulfamoyl group (-NH-SO₂-). This particular transformation has been explored in other molecular frameworks to modulate biological activity. For instance, in the design of lysophosphatidic acid (LPA) receptor agonists, the isosteric replacement of a sulfur atom with a sulfamoyl moiety in a parent compound led to the development of potent and specific agonists for the LPA₂ receptor. This suggests that such a replacement can significantly impact ligand-receptor interactions.

The rationale behind this isosteric replacement lies in the similar steric and electronic properties of the two groups, which allows the modified compound to adopt a comparable conformation and interact with the target in a similar manner. However, the introduction of the -NH-SO₂- group also brings about changes in hydrogen bonding capacity and polarity, which can be strategically exploited to fine-tune the molecule's properties.

Table 2: Comparison of -S- and -NH-SO₂- Isosteric Groups
Property-S- (Thioether)-NH-SO₂- (Sulfamoyl)
Hydrogen BondingAcceptor (weak)Donor (N-H) and Acceptor (S=O)
PolarityLess polarMore polar
Steric ProfileSmallerLarger
Electronic CharacterElectron-donating (in some contexts)Strongly electron-withdrawing

Investigation of Structure-Reactivity Relationships in Derivatives

The investigation of structure-reactivity relationships (SRR) in derivatives of this compound is crucial for understanding how modifications to the molecular structure influence its chemical behavior. These relationships are governed by the interplay of electronic and steric effects imparted by various substituents.

Electronic Effects:

The reactivity of the sulfamoylbenzoic acid scaffold is significantly influenced by the electronic nature of the substituents on both the benzoic acid ring and the N-phenyl group.

Substituents on the Benzoic Acid Ring: Electron-withdrawing groups (EWGs) on the benzoic acid ring, such as nitro or cyano groups, would increase the acidity of the carboxylic acid proton and decrease the electron density on the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, electron-donating groups (EDGs), such as methoxy or amino groups, would have the opposite effect.

Substituents on the N-Phenyl Group: Substituents on the N-phenyl ring primarily influence the nucleophilicity of the sulfonamide nitrogen. EDGs on this ring increase the electron density on the nitrogen, making it a more potent nucleophile for reactions like acylation. EWGs would decrease its nucleophilicity.

Steric Effects:

Steric hindrance plays a critical role in the reactivity of derivatives, particularly at the sulfonamide nitrogen.

N-Alkyl and N-Aryl Substituents: The size of the groups attached to the sulfonamide nitrogen (in this case, methyl and phenyl) can hinder the approach of reagents. Larger substituents would decrease the rate of reactions involving this nitrogen, such as acylation or alkylation.

Ortho-Substituents: Substituents at the ortho positions of the N-phenyl ring can create significant steric hindrance, potentially preventing or slowing down reactions at the sulfonamide nitrogen.

A systematic study of these effects can be conducted by synthesizing a series of derivatives with varying substituents and evaluating their reactivity in specific chemical transformations. For example, the rate of benzoylation could be measured for a series of derivatives with different substituents on the N-phenyl ring to quantify the electronic and steric effects on the nucleophilicity of the sulfonamide nitrogen.

Table 3: Predicted Effects of Substituents on the Reactivity of this compound Derivatives
Substituent PositionSubstituent TypeEffect on Carboxylic Acid AcidityEffect on Sulfonamide Nitrogen Nucleophilicity
Benzoic Acid RingElectron-Withdrawing Group (EWG)IncreaseDecrease (minor)
Electron-Donating Group (EDG)DecreaseIncrease (minor)
N-Phenyl RingElectron-Withdrawing Group (EWG)NegligibleDecrease
Electron-Donating Group (EDG)NegligibleIncrease

By systematically modifying the structure of this compound and observing the resulting changes in reactivity, a comprehensive understanding of its chemical behavior can be developed. This knowledge is invaluable for the rational design of new derivatives with tailored properties for various applications.

Applications in Advanced Organic Synthesis

Role as a Versatile Chemical Building Block for Complex Molecule Synthesis

The bifunctional nature of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, possessing both a nucleophilic/electrophilic carboxylic acid group and a robust sulfonamide linkage, makes it a theoretical candidate as a versatile building block for the synthesis of more complex molecules. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, providing a reactive handle for coupling reactions. The N-methyl-N-phenylsulfonamide group is generally stable under many reaction conditions, allowing for selective transformations at the benzoic acid end.

In principle, this compound could be incorporated into larger molecular frameworks, including those with potential pharmacological activity. For instance, sulfonamide derivatives are a well-established class of therapeutic agents, and the benzoic acid portion could be used to link the molecule to other pharmacophores or to modulate its pharmacokinetic properties. While specific examples of its use in the synthesis of complex, named molecules are not readily found in current literature, its structure is analogous to other bifunctional building blocks used in medicinal chemistry and materials science. The synthesis of various substituted 4-(phenylsulfonamido)benzoic acids has been reported, highlighting the accessibility of this class of compounds for further elaboration. researchgate.net

Utilization in the Development of Novel Crosslinking Reagents

Crosslinking reagents are molecules that can form covalent bonds between two or more other molecules, and they play a crucial role in biochemistry, polymer chemistry, and materials science. While there is no direct evidence in the searched literature of this compound being used to develop crosslinking reagents, its structure contains the necessary components.

The carboxylic acid group can be activated and reacted with nucleophiles like amines or alcohols on other molecules. For example, conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester would create a reagent capable of reacting with primary amines on proteins or other biomolecules. If the phenyl group of the sulfonamide were appropriately functionalized (e.g., with another reactive group), the molecule could act as a heterobifunctional crosslinker. The general stability of the sulfonamide bond would be advantageous in such applications.

Intermediate in the Synthesis of Functionalized Sulfonyl Chlorides and Isocyanate Derivatives

The transformation of the functional groups present in this compound can, in theory, lead to the formation of sulfonyl chlorides and isocyanates, which are highly reactive and valuable intermediates in organic synthesis.

Functionalized Sulfonyl Chlorides: The carboxylic acid group of this compound can be converted to a sulfonyl chloride, though this is not a direct transformation. A more plausible, albeit multi-step, synthetic route would involve the conversion of the carboxylic acid to an amine via a Curtius, Hofmann, or Schmidt rearrangement. The resulting amino group could then be diazotized and subsequently treated with sulfur dioxide in the presence of a copper(I) chloride catalyst (the Sandmeyer reaction) to yield the corresponding sulfonyl chloride. However, it is more common to introduce the sulfonyl chloride group directly onto an aromatic ring via chlorosulfonylation. General methods for converting carboxylic acids to acid chlorides are well-established, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgchemguide.co.ukcommonorganicchemistry.com

Isocyanate Derivatives: Isocyanates are key precursors for polyurethanes and other polymers, as well as for the synthesis of ureas and carbamates. beilstein-journals.orgacs.orggoogle.com The synthesis of an isocyanate from this compound would typically proceed through its corresponding acyl azide (B81097), formed by treating an activated form of the carboxylic acid (like the acid chloride) with sodium azide. Subsequent thermal or photochemical Curtius rearrangement of the acyl azide would yield the isocyanate. orgsyn.org This is a standard method for converting carboxylic acids to isocyanates. acs.orgresearchgate.net

Concluding Remarks and Future Research Perspectives

Synthesis and Structural Elucidation: Summary of Key Achievements and Methodological Advances

In contrast, detailed synthetic and structural data are available for the closely related structural isomer, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid . This compound has been synthesized by reacting p-aminobenzoic acid with tosyl chloride in an aqueous solution of sodium carbonate. nih.govresearchgate.net The product was precipitated by adjusting the pH and recrystallized from methanol (B129727) to yield colorless needles. nih.govresearchgate.net

The structural elucidation of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid was accomplished using single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed a triclinic crystal system with a P-1 space group. nih.gov Key crystallographic data are summarized in the table below.

Table 1. Crystal Data and Structure Refinement for 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
ParameterValue
Empirical formulaC₁₄H₁₃NO₄S
Formula weight291.31
Temperature296 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 5.1588 (2) Å b = 6.9277 (2) Å c = 20.0350 (6) Å α = 83.574 (1)° β = 86.357 (1)° γ = 72.824 (1)°
Volume679.44 (4) ų
Z2
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.147
Data sourced from Mustafa et al. (2011). nih.gov

The molecular structure of this isomer shows a dihedral angle of 35.47 (10)° between the two aromatic rings. nih.gov In the crystal, molecules form centrosymmetric dimers through classic carboxylic acid O—H⋯O hydrogen bonds. nih.gov These dimers are further connected by N—H⋯O and C—H⋯O interactions, creating chains along the organic-chemistry.org direction. nih.gov Spectroscopic data for the target compound, 4-[Methyl(phenyl)sulfamoyl]benzoic acid, are not extensively reported in peer-reviewed literature, though basic chemical properties are available from commercial suppliers. cymitquimica.comuni.lu

Computational Chemistry: Advancements in Theoretical Modeling and Predictive Capabilities for Sulfamoylbenzoic Acids

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structural and electronic properties of sulfamoylbenzoic acid derivatives. While specific DFT studies on this compound are not documented in the reviewed literature, research on analogous compounds provides significant insights into the capabilities of these theoretical methods.

For instance, DFT calculations have been employed to study the supramolecular structure of sulfonamide-substituted silatranes, revealing the nature of intermolecular interactions and the distribution of electron density. nih.gov These studies help in understanding the formation of cyclic dimers and the role of hydrogen bonds in the crystal lattice. nih.gov Furthermore, computational modeling has been used to predict the binding modes of sulfamoylbenzoic acid derivatives to biological targets, such as carbonic anhydrases, which is crucial for drug design. unibs.itmdpi.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening of N-aryl/alkyl sulfamoylbenzoic acids has also been performed to predict their drug-likeness. a-z.lu These computational approaches are instrumental in rationalizing structure-activity relationships (SAR) and guiding the synthesis of more potent and selective molecules. nih.gov The application of these advanced computational models to this compound could predict its physicochemical properties, potential biological activities, and spectroscopic signatures.

Solid-State Chemistry and Crystal Engineering: Emerging Trends and Challenges in Polymorphism and Supramolecular Assembly

The solid-state arrangement of molecules, governed by non-covalent interactions, is fundamental to determining the physical properties of a material. In the realm of sulfamoylbenzoic acids, crystal engineering focuses on understanding and controlling these interactions to design materials with specific structures and functions.

The crystal structure of the isomer 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid provides a clear example of supramolecular assembly in this class of compounds. The formation of robust hydrogen-bonded dimers via the carboxylic acid groups is a dominant and predictable feature. nih.govresearchgate.net These primary synthons are then organized into a larger three-dimensional architecture by weaker N–H⋯O and C–H⋯O interactions. nih.gov The study of aromatic peptide conjugates has also shed light on how π–π stacking and hydrogen bonding drive the self-assembly of aromatic compounds into larger, ordered structures. uni.lu

A significant challenge in the solid-state chemistry of flexible molecules like sulfamoylbenzoic acids is polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph can have different stability, solubility, and bioavailability, making its study critical, particularly for pharmaceutical applications. There is currently no published research on the polymorphic behavior of this compound. This represents a key area for future investigation, as controlling crystallization conditions could lead to the discovery of novel polymorphs with distinct properties. The exploration of co-crystallization with other molecules to form new supramolecular assemblies is another promising avenue in the crystal engineering of this compound.

Organic Synthesis: Promising Directions for Mechanistic Investigations and the Development of Novel Synthetic Methodologies

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, and the development of more efficient and sustainable methods is an ongoing pursuit. bohrium.comijpsjournal.com While the classical approach involves the reaction of amines with sulfonyl chlorides, recent years have seen the emergence of novel methodologies applicable to the synthesis of tertiary sulfonamides like this compound.

One of the most significant advances is in the area of C-N cross-coupling reactions. The Chan-Lam N-arylation, which uses a copper catalyst to couple sulfonamides with boronic acids, has been refined to work at room temperature for N-arylsulfonamides. a-z.luacs.org This method offers a practical and scalable alternative to traditional methods, which can be challenging for less nucleophilic diarylamines. acs.org Other transition-metal-catalyzed reactions, employing metals like palladium, have also been developed for the N-arylation of sulfonamides and related compounds. organic-chemistry.org

Metal-free synthesis is another burgeoning area, offering more environmentally friendly routes. rsc.org For example, an iodine-tert-butyl hydroperoxide (TBHP) system has been shown to efficiently promote the synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines. rsc.org Additionally, methods utilizing sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provide a way to construct sulfonamides through multicomponent reactions under copper catalysis. thieme-connect.com Mechanistic investigations into these new reactions are crucial for their optimization and broader application. a-z.lunih.gov These advanced synthetic strategies hold great promise for the efficient and versatile construction of complex sulfamoylbenzoic acid derivatives.

Identified Gaps in Current Knowledge and Opportunities for Future Research Endeavors

Despite the broad interest in sulfamoylbenzoic acids, a detailed scientific investigation focused solely on This compound is conspicuously absent from the current literature. This absence defines the most significant gap in our knowledge of this specific compound.

The primary opportunities for future research are therefore clear and substantial:

Synthesis and Characterization: There is a need for the development and publication of a robust, high-yield synthetic protocol for this compound. Following its synthesis, a comprehensive structural elucidation using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) is required.

Solid-State Analysis: A thorough investigation into the solid-state properties of the compound is warranted. This includes determining its single-crystal X-ray structure to understand its molecular conformation and supramolecular assembly. A systematic study of its crystallization behavior under various conditions should be undertaken to explore the potential for polymorphism.

Computational Modeling: In-depth theoretical studies using DFT and other computational methods would provide valuable insights into the electronic structure, conformational preferences, and potential intermolecular interactions of this compound. This could also help in predicting its reactivity and potential as a ligand for biological targets.

Exploration of Analogs: The synthesis and study of a library of related N-aryl, N-alkyl sulfamoylbenzoic acids would help to establish clear structure-activity relationships (SAR), which are currently inferred from more diverse sets of sulfonamides. nih.gov

Mechanistic Studies: As novel synthetic methods for tertiary sulfonamides are developed, using this compound or its precursors as model substrates in mechanistic studies could provide valuable insights into reaction pathways and catalyst behavior. a-z.lu

Addressing these gaps will not only provide a fundamental understanding of this specific molecule but also contribute to the broader knowledge base of sulfamoylbenzoic acids, potentially unlocking new applications in materials science and medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[methyl(phenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sulfonamide formation using p-aminobenzoic acid and methyl(phenyl)sulfamoyl chloride. Key steps include:

  • pH control (8–9) using sodium carbonate to activate the amine group for nucleophilic attack .
  • Acidification (pH 1–2) with HCl to precipitate the product.
  • Recrystallization from methanol to yield pure crystals .
    • Optimization strategies:
  • Vary stoichiometric ratios of reactants (e.g., sulfamoyl chloride excess to ensure complete conversion).
  • Test alternative solvents (e.g., ethanol, DMF) for improved solubility or yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the sulfamoyl linkage and aromatic substituents. Key signals:
  • Sulfonamide protons (N–H) at δ 10–12 ppm.
  • Carboxylic acid protons (O–H) at δ 12–14 ppm .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming dimeric motifs) .
  • FT-IR : Confirm functional groups via peaks at ~1700 cm1^{-1} (C=O, carboxylic acid) and ~1300–1150 cm1^{-1} (S=O, sulfonamide) .

Advanced Research Questions

Q. How can contradictory data on solubility and stability be resolved during experimental design?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for enhanced solubility. Use UV-Vis spectroscopy to quantify solubility limits under varying temperatures .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free benzoic acid) indicate hydrolysis susceptibility .
  • Mitigation: Store under inert atmosphere (N2_2) at −20°C to minimize moisture absorption .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline forms of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Identify O–H⋯O and N–H⋯O interactions (e.g., dimeric motifs in the title compound) .
  • DFT calculations : Model intermolecular interaction energies (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict packing efficiency.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond strength (e.g., higher decomposition temperatures indicate stronger networks).

Q. How can the sulfamoyl group be selectively modified to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Functionalization :
  • Acylation : React with acetyl chloride to introduce acetyl groups at the sulfonamide nitrogen.
  • Alkylation : Use alkyl halides (e.g., methyl iodide) to generate N-alkyl derivatives.
  • Biological assays :
  • Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) via fluorescence-based assays .
  • Compare IC50_{50} values to correlate substituent effects with activity.

Data Interpretation & Application-Oriented Questions

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurities in compound batches).

Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model adsorption on soil organic matter (e.g., lignin) using GROMACS to predict persistence .
  • Quantitative structure-activity relationship (QSAR) : Use EPI Suite to estimate biodegradation half-lives based on sulfonamide hydrophobicity (logP) .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterCondition/ValueReference
Reaction pH8–9 (Na2_2CO3_3)
Yield after recrystallization85–90%
Degradation T50_{50} (40°C/75% RH)14 days

Table 2 : Spectral Data for Characterization

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 12.3 (COOH), δ 10.8 (N–H)
FT-IR1705 cm1^{-1} (C=O)
X-ray (d-spacing)3.45 Å (O–H⋯O)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Methyl(phenyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[Methyl(phenyl)sulfamoyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.